molecular formula C9H12N2O2 B189087 N-ethyl-2-methyl-4-nitroaniline CAS No. 88374-25-8

N-ethyl-2-methyl-4-nitroaniline

Cat. No. B189087
CAS RN: 88374-25-8
M. Wt: 180.2 g/mol
InChI Key: AIZFIOAJOLYZST-UHFFFAOYSA-N
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Description

N-ethyl-2-methyl-4-nitroaniline (NEMNA) is a chemical compound used in various scientific research applications. It is a yellow crystalline solid and is also known as 4-Nitro-N-ethyl-m-toluidine. NEMNA is mainly used in the synthesis of dyes and organic pigments. It is also used in the production of photographic chemicals and as an intermediate in the manufacture of pharmaceuticals.

Scientific Research Applications

1. Use in Energetic Material Stabilization

N-ethyl-2-methyl-4-nitroaniline has been studied for its role in stabilizing energetic materials. Research on binary mixtures involving N-ethyl-4-nitroaniline (a close derivative) with other stabilizers like diphenylamine and ethyl centralite shows its potential in maintaining the stability of energetic compounds. Differential Scanning Calorimeter (DSC) studies have been instrumental in understanding the phase diagrams of these mixtures, suggesting eutectic behaviors and aiding in the prediction of solubility correlations (Trache et al., 2013).

2. Solubility and Solvation Studies

The solubility of 2-methyl-4-nitroaniline in various solvent mixtures, such as ethyl acetate combined with alcohols, has been thoroughly investigated. These studies are crucial for understanding the physicochemical properties and preferential solvation behaviors of the compound. For instance, the inverse Kirkwood-Buff integrals (IKBI) method has been used to derive preferential solvation parameters, providing insight into the interactions of 2-methyl-4-nitroaniline with different solvent environments (Li et al., 2017).

3. Synthesis and Application in Propellants

In the field of propellants, the synthesis of new stabilizers for N-methyl-P-nitroaniline derivatives (closely related to N-ethyl-2-methyl-4-nitroaniline) has been explored to enhance solubility and stability in composite modified double base (CMDB) propellants. The research includes theoretical simulations and experimental studies, indicating improved stability with increased carbon chain length of substitution groups (Tang et al., 2017).

4. Spectrophotometric Applications

N-ethyl-2-methyl-4-nitroaniline and its derivatives find applications in spectrophotometric analysis. For example, 2-methyl-4-nitroaniline has been used as a spectrophotometric reagent for the determination of ethinylestradiol in pharmaceutical formulations. This application leverages the absorbance measurements of reaction products from diazotized nitroaniline and the analyte (Teixeira et al., 2011).

5. Role in Synthesis of Insensitive Explosives

N-Methyl-4-nitroaniline, a compound similar to N-ethyl-2-methyl-4-nitroaniline, is used in the synthesis of insensitive explosives. It serves as an additive to lower the melting temperature of energetic materials. This chemical is also used as an intermediate in various applications, such as in the synthesis of dyes, antioxidants, and pharmaceuticals (Viswanath et al., 2018).

properties

CAS RN

88374-25-8

Product Name

N-ethyl-2-methyl-4-nitroaniline

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

IUPAC Name

N-ethyl-2-methyl-4-nitroaniline

InChI

InChI=1S/C9H12N2O2/c1-3-10-9-5-4-8(11(12)13)6-7(9)2/h4-6,10H,3H2,1-2H3

InChI Key

AIZFIOAJOLYZST-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C

Canonical SMILES

CCNC1=C(C=C(C=C1)[N+](=O)[O-])C

Other CAS RN

88374-25-8

physical_description

N-ethyl-2-methyl-4-nitroaniline is a purple-black crystalline solid. (NTP, 1992)

solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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